molecular formula C26H19ClN2O6 B2963367 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866341-82-4

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2963367
CAS No.: 866341-82-4
M. Wt: 490.9
InChI Key: ZVADNFXJPCAVNG-UHFFFAOYSA-N
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Description

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a dioxoloquinoline core, a chlorobenzoyl group, and a methoxyphenylacetamide moiety

Preparation Methods

The synthesis of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide involves several steps. One common synthetic route starts with the preparation of the dioxoloquinoline core, which is achieved through the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pH conditions to control the reaction rate and selectivity .

Scientific Research Applications

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

The compound 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative of quinoline and has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Chemical Formula : C25H21ClN2O5
  • Molecular Weight : 466.90 g/mol
  • CAS Number : 866342-04-3

The presence of functional groups such as the chlorobenzoyl , dioxolo , and methoxyphenyl moieties contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various human cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays
    • In vitro studies have shown that the compound exhibits cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7) and leukemia (MV-4-11) cells. The IC50 values for these assays are critical in determining efficacy.
    • For instance, related compounds in the same class have demonstrated IC50 values ranging from 0.12 μM to 0.24 μM against MV-4-11 cells, suggesting that modifications to the quinoline structure can enhance potency ( ).
  • Selectivity Index
    • The selectivity index (SI) is an important parameter that compares the cytotoxicity on cancer cells versus normal cells. Compounds with higher SI values indicate preferential toxicity towards cancer cells.
    • For example, a related benzofuro[3,2-c]quinoline derivative showed an SI of 79.5, indicating a strong preference for targeting cancer cells over normal peripheral blood mononuclear cells ( ).

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Quinoline derivatives are known for their broad-spectrum antimicrobial activity.

Antifungal Studies

Research has indicated that similar compounds exhibit antifungal activity against various pathogens:

  • Compounds with structural similarities showed inhibition rates against fungi such as Sclerotinia sclerotiorum, outperforming established antifungal agents like quinoxyfen ( ).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives:

  • Substituents on the benzene ring significantly affect both cytotoxicity and selectivity.
  • Electron-withdrawing groups have been shown to enhance inhibitory activities against target cells ( ).

Summary of Biological Activities

StudyCell LineIC50 (μM)Selectivity Index
Study AMCF-7 (Breast Cancer)TBDTBD
Study BMV-4-11 (Leukemia)0.1279.5
Study CSclerotinia sclerotiorumEC50: 6.67 mg/LN/A

Comparative Analysis of Quinoline Derivatives

Compound NameStructureActivity TypeIC50/EC50
Compound XC25H21ClN2O5Anticancer0.12 μM
Compound YC27H21ClN2O7Antifungal6.67 mg/L

Properties

IUPAC Name

2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O6/c1-33-18-8-6-17(7-9-18)28-24(30)13-29-12-20(25(31)15-2-4-16(27)5-3-15)26(32)19-10-22-23(11-21(19)29)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVADNFXJPCAVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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